Triallyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44606. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

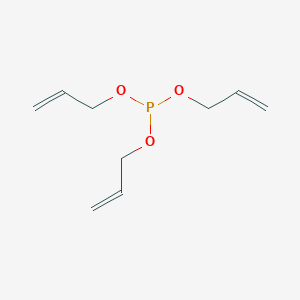

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-enyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHEZXBZQXVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059262 | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-84-1 | |

| Record name | Triallyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ3PN55SHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triallyl Phosphite from Phosphorus Trichloride and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallyl phosphite from phosphorus trichloride and allyl alcohol. The document outlines the reaction principles, a detailed experimental protocol, key quantitative data, and critical safety considerations. This synthesis is a standard method for producing trialkyl phosphites, relying on the reaction of phosphorus trichloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Principle

The synthesis of this compound involves the nucleophilic attack of three equivalents of allyl alcohol on one equivalent of phosphorus trichloride. This reaction produces three equivalents of hydrogen chloride (HCl) as a byproduct. To prevent the acidic HCl from protonating the product and catalyzing undesirable side reactions, a tertiary amine, such as pyridine or triethylamine, is used as a base to sequester the HCl as an ammonium salt. The reaction is typically performed in an inert solvent at reduced temperatures to control its exothermic nature.

Overall Reaction:

PCl₃ + 3 CH₂=CHCH₂OH + 3 R₃N → P(OCH₂CH=CH₂)₃ + 3 R₃N·HCl

Quantitative Data

The following tables summarize the physical, chemical, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Phosphorus Trichloride | PCl₃ | 137.33 | 76 | 1.574 | 7719-12-2 |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 | 107-18-6 |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | 110-86-1 |

| This compound | C₉H₁₅O₃P | 202.19 | 84 @ 12 mmHg[1][2][3] | ~0.998[1][2] | 102-84-1 |

Table 2: Stoichiometry and Theoretical Yield

| Reactant | Moles | Equivalents | Mass | Volume |

| Phosphorus Trichloride | 1.0 | 1.0 | 137.33 g | 87.25 mL |

| Allyl Alcohol | 3.0 | 3.0 | 174.24 g | 204.03 mL |

| Pyridine | 3.0 | 3.0 | 237.30 g | 241.65 mL |

| Product | Theoretical Moles | Theoretical Yield | ||

| This compound | 1.0 | 202.19 g |

Note: The expected yield, based on analogous preparations of other trialkyl phosphites, is in the range of 80-90%.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar trialkyl phosphites, such as the Organic Syntheses preparation of triethyl phosphite.[4]

Materials and Equipment:

-

Three-necked round-bottom flask (1 L)

-

Dropping funnels (2)

-

Mechanical stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Heating mantle

-

Inert solvent (e.g., dry diethyl ether or petroleum ether, 500 mL)

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Allyl alcohol, anhydrous

-

Pyridine, anhydrous

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a 1 L three-necked flask with a mechanical stirrer, a reflux condenser topped with a drying tube, and two dropping funnels. Ensure all glassware is thoroughly dried to prevent hydrolysis of phosphorus trichloride. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: In the flask, place a solution of anhydrous allyl alcohol (3.0 mol) and anhydrous pyridine (3.0 mol) dissolved in 250 mL of dry diethyl ether.

-

Addition of PCl₃: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of freshly distilled phosphorus trichloride (1.0 mol) in 250 mL of dry diethyl ether and place it in one of the dropping funnels.

-

Reaction: With vigorous stirring, add the phosphorus trichloride solution dropwise to the flask, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours. A voluminous white precipitate of pyridinium hydrochloride will form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel to remove the pyridinium hydrochloride precipitate.

-

Wash the precipitate on the filter with two 50 mL portions of dry diethyl ether to recover any entrained product.

-

Combine the filtrate and the ether washings.

-

-

Purification:

Characterization: The purified this compound should be a colorless liquid.[1] It is sensitive to air and moisture.[1] The structure can be confirmed by spectroscopic methods:

-

³¹P NMR: A single peak is expected in the characteristic region for phosphites, around +130 to +140 ppm.

-

¹H NMR: Expect signals corresponding to the allyl protons: a doublet for the -OCH₂- group, a multiplet for the -CH= proton, and two multiplets for the terminal =CH₂ protons.

-

¹³C NMR: Expect three distinct signals for the three unique carbons of the allyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C=C double bond (around 1645 cm⁻¹) and P-O-C stretching (around 1020 cm⁻¹) should be present.

Mandatory Visualizations

Reaction Pathway

Caption: Figure 1: Reaction Pathway for this compound Synthesis

Experimental Workflow

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Safety and Hazard Assessment

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water, releasing HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a dry, inert atmosphere.

-

Allyl Alcohol: Toxic, flammable, and a lachrymator. It can be absorbed through the skin and is an irritant to the eyes and respiratory system.

-

Pyridine: Flammable, harmful if swallowed, inhaled, or absorbed through the skin. It has a strong, unpleasant odor.

-

Reaction Hazards: The reaction is exothermic and requires careful temperature control to prevent it from running away. The formation of HCl gas (if moisture is present or the base is insufficient) is a significant hazard.

-

Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene or nitrile) are mandatory.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

-

Spills: Neutralize small spills of pyridine with an acid. For PCl₃, cover with a dry, inert absorbent material (like sand or vermiculite) and dispose of as hazardous waste. Do NOT use water on a PCl₃ spill.

References

Triallyl Phosphite (CAS 102-84-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Triallyl Phosphite, a versatile reagent in organic synthesis with applications in phosphorylation and the preparation of novel chemical entities.

This compound (CAS 102-84-1) is an organophosphorus compound that serves as a valuable synthetic intermediate, primarily utilized as a phosphorylating agent and a precursor in various organic transformations. Its trifunctional nature, owing to the three allyl groups, imparts unique reactivity, making it a subject of interest for researchers in organic chemistry, materials science, and drug discovery. This technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless liquid that is sensitive to air and moisture.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 102-84-1 | [3] |

| Molecular Formula | C₉H₁₅O₃P | [3] |

| Molecular Weight | 202.19 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 84 °C at 12 mmHg | [2] |

| Density | 0.9983 g/cm³ | [2] |

| Flash Point | 84 °C at 12 mmHg | [2] |

| Solubility | Not miscible or difficult to mix with water. | [2] |

| Sensitivity | Air and moisture sensitive. | [1][2] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for analogous trialkyl phosphites.[5]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Allyl alcohol

-

A tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous inert solvent (e.g., diethyl ether or hexane)

Procedure:

-

A solution of allyl alcohol (3.0 equivalents) and a tertiary amine (3.0 equivalents) in an anhydrous inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Phosphorus trichloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The filter cake is washed with a small amount of the anhydrous solvent.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Figure 1: General workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily owing to the nucleophilic nature of the phosphorus atom and the reactivity of the allyl groups.

Phosphorylation of Alcohols

This compound is an effective reagent for the phosphorylation of primary and secondary alcohols. This reaction is valuable for introducing a phosphate monoester group into a molecule, a common structural motif in biologically active compounds and prodrugs.

Experimental Protocol for Phosphorylation:

A detailed protocol for the phosphorylation of alcohols using this compound has been reported. The method involves the activation of this compound with an oxidizing agent, followed by reaction with the alcohol.

Materials:

-

This compound

-

Iodine (I₂)

-

The alcohol to be phosphorylated

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of this compound (2.2 equivalents) in anhydrous DCM at 0 °C, add iodine (2.0 equivalents).

-

Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature.

-

In a separate flask, dissolve the alcohol (1.0 equivalent) and DMAP (2.0 equivalents) in anhydrous DCM.

-

Add the activated phosphite solution dropwise to the alcohol solution at room temperature over 5 minutes.

-

Stir the reaction mixture for 4 hours.

-

Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting diallyl phosphate product by flash chromatography.

Arbuzov Reaction

This compound can undergo the Michaelis-Arbuzov reaction with alkyl halides.[6][7] This reaction involves the nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a phosphonium intermediate, which then rearranges to a pentavalent phosphonate. This reaction is a fundamental method for the formation of carbon-phosphorus bonds.

Figure 2: The Michaelis-Arbuzov reaction of this compound.

Other Applications

-

Precursor to other Organophosphorus Compounds: this compound can be oxidized to Triallyl phosphate, another useful organophosphorus compound.

-

Synthesis of Phosphonate Analogs: It can be used in the synthesis of phosphonate analogs of biologically relevant molecules, which can have applications in drug discovery as enzyme inhibitors or probes.[8][9]

-

Flame Retardants: Organophosphorus compounds, including phosphites, are known to be effective flame retardants.[10][11][12][13][14] this compound can be a precursor for flame-retardant additives in polymers, some of which may have biomedical applications.

Stability and Handling

This compound is sensitive to air and moisture and should be handled under an inert atmosphere.[1][2] Hydrolysis of phosphites can occur under both acidic and basic conditions, leading to the formation of dialkyl phosphites and the corresponding alcohol.[15][16][17] The specific kinetics and mechanism of this compound hydrolysis are not extensively detailed in the literature but are expected to follow general pathways for phosphite ester hydrolysis. It is important to store this compound in a tightly sealed container in a cool, dry place.

Relevance to Drug Development and Signaling Pathways

While there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways, its utility as a phosphorylating agent is highly relevant to the study of such pathways. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.

The ability to synthesize phosphorylated molecules, such as peptides and small molecule inhibitors, is crucial for elucidating the function of kinases and phosphatases, which are major drug targets. This compound provides a tool for the chemical synthesis of these important research compounds.

Figure 3: General role of phosphorylation in signaling and the application of this compound in synthesizing tools to study these pathways.

Furthermore, the synthesis of phosphonate analogs of biomolecules, which can be facilitated by reagents derived from this compound, is a common strategy in drug design to create non-hydrolyzable mimics of phosphate-containing substrates or inhibitors.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug development and organic synthesis. Its utility as a phosphorylating agent and a precursor for the synthesis of phosphonates and other organophosphorus compounds makes it a relevant tool for the preparation of novel molecules for biological screening and for studying fundamental cellular processes such as signal transduction. Proper handling and storage are essential due to its sensitivity to air and moisture. The experimental protocols and reactivity profiles outlined in this guide provide a solid foundation for its application in a research setting.

References

- 1. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C9H15O3P | CID 66893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate analogues of aminoacyl adenylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 14. Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openriver.winona.edu [openriver.winona.edu]

- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"Triallyl phosphite" molecular weight and formula

Triallyl phosphite is an organophosphorus compound with the chemical formula C9H15O3P.[1][2][3][4] It is recognized for its three allyl groups attached to a phosphite center.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C9H15O3P |

| Molecular Weight | 202.19 g/mol [1][2][4] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 84°C at 12 mmHg[2] |

| Flash Point | 86°C (187°F)[5] |

| Density | 0.9983 g/mL |

| CAS Number | 102-84-1[1][2][3] |

This compound is noted as being sensitive to air and moisture.[1][5] It is used as a chemical intermediate in various industrial applications.

References

- 1. This compound | Allyl phosphite | C9H15O3P - Ereztech [ereztech.com]

- 2. Cas 102-84-1,Allyl phosphite | lookchem [lookchem.com]

- 3. CAS 102-84-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H15O3P | CID 66893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 50g | Worldwide Life Sciences [wwmponline.com]

Triallyl Phosphite: A Versatile Reagent in Modern Organic Synthesis

Abstract

Triallyl phosphite is a trivalent phosphorus compound that has emerged as a valuable and versatile reagent in organic synthesis. Its unique structure, featuring three allyl groups, allows for its participation in a variety of transformations, including phosphorylation of alcohols, the Michaelis-Arbuzov reaction for the formation of C-P bonds, and as a ligand in transition metal catalysis. This technical guide provides a comprehensive review of the applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in leveraging the synthetic potential of this compound.

Introduction

Organophosphorus compounds are of paramount importance in various fields, including medicinal chemistry, materials science, and agriculture. Among the diverse array of organophosphorus reagents, this compound, with the chemical formula C₉H₁₅O₃P, stands out due to the reactivity of its allyl groups. These groups can serve as protecting groups that can be readily removed under mild conditions, or they can participate directly in synthetic transformations. This guide will delve into the key applications of this compound, providing a detailed overview of its role in phosphorylation reactions, the formation of phosphonates, and its emerging use in catalysis.

Phosphorylation of Alcohols

One of the primary applications of this compound is in the phosphorylation of alcohols to produce diallyl phosphate esters. The diallyl phosphate moiety is a useful protecting group for phosphates, as the allyl groups can be easily cleaved. A convenient and direct method for the phosphorylation of a wide range of alcohols, phenols, saccharides, and nucleosides using this compound has been developed, affording the corresponding diallyl-protected phosphorylated compounds in good to high yields.[1]

Quantitative Data for the Phosphorylation of Various Alcohols

The following table summarizes the results for the phosphorylation of a diverse set of alcohols using this compound. The reactions are generally carried out under mild conditions, demonstrating the broad applicability of this methodology.

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Diallyl benzyl phosphate | 95 |

| 2 | 1-Octanol | Diallyl octyl phosphate | 88 |

| 3 | Cyclohexanol | Diallyl cyclohexyl phosphate | 85 |

| 4 | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Diallyl ((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate | 92 |

| 5 | 1-Adamantanol | Diallyl adamantyl phosphate | 75 |

| 6 | N-Boc-L-serine methyl ester | Diallyl (N-(tert-butoxycarbonyl)-O-(diallylphosphoryl)-L-seryl)methyl ester | 89 |

| 7 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Diallyl (1,2:5,6-di-O-isopropylidene-α-D-glucofuranos-3-yl) phosphate | 81 |

| 8 | Uridine | Diallyl (2',3'-O-isopropylideneuridin-5'-yl) phosphate | 78 |

Table 1: Phosphorylation of various alcohols using this compound. Data sourced from Li, S.-Z., et al. Tetrahedron Letters 2015, 56 (32), 4694-4696.

Experimental Protocol for the Phosphorylation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

This compound

-

Iodine (I₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzyl alcohol (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add this compound (1.2 mmol) dropwise.

-

After stirring for 10 minutes, a solution of iodine (1.2 mmol) in DCM (5 mL) is added dropwise until a persistent yellow color is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford diallyl benzyl phosphate as a colorless oil.

Reaction Mechanism

The phosphorylation of alcohols with this compound in the presence of iodine and a base like pyridine proceeds through a phosphonium intermediate.

References

A Technical Guide to the Physical and Chemical Properties of Triallyl Phosphite

Introduction

Triallyl phosphite, a member of the phosphite ester family of organophosphorus compounds, serves as a versatile intermediate and reagent in organic synthesis. Its structure, featuring a central phosphorus(III) atom bonded to three allyloxy groups, imparts unique reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information pertinent to a laboratory setting. The document is intended to be a key resource for professionals utilizing this compound in research and development.

Chemical Identity and Structure

This compound is systematically known as tris(prop-2-enyl) phosphite. Its identity is well-defined by its CAS registry number and molecular formula.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tris(prop-2-enyl) phosphite | [1][2] |

| CAS Number | 102-84-1 | [2] |

| Molecular Formula | C₉H₁₅O₃P | [1][2] |

| Molecular Weight | 202.19 g/mol | [1][2] |

| EINECS Number | 203-060-8 | [2] |

| Synonyms | Phosphorous acid, tri-2-propen-1-yl ester; Triprop-2-enyl phosphite; Allyl phosphite |[1][2] |

Figure 1: Molecular structure of this compound (C₉H₁₅O₃P).

Physical Properties

This compound is a colorless liquid under standard conditions. It is sensitive to both air and moisture, which necessitates careful handling and storage.[2][3]

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless Liquid | [2][3][4] |

| Boiling Point | 84 °C @ 12 mmHg | [2][3] |

| Density | 0.9983 g/mL | [2][3] |

| Solubility | Not miscible or difficult to mix in water | [2][3][5] |

| Sensitivity | Air & Moisture Sensitive |[2][3] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the phosphorus(III) center and the three allyl groups. It is known to be employed as a radical precursor.[2][5][6]

Oxidation

This compound can be readily oxidized to the corresponding phosphate, Triallyl phosphate. This is a common reaction for phosphite esters. A documented method involves oxidation using potassium dichromate and oxygen.[7]

Michaelis-Arbuzov Reaction

Similar to other phosphite esters like triethyl phosphite, this compound is expected to undergo the Michaelis-Arbuzov reaction.[8] In this reaction, it would react with an alkyl halide to form a phosphonate, although specific examples for the triallyl derivative require further investigation.

Hydrolysis

As the compound is moisture-sensitive, it is susceptible to hydrolysis, which would involve the cleavage of the P-O bonds to form phosphorous acid and allyl alcohol. The mechanism of phosphite hydrolysis has been studied using techniques like ¹⁷O NMR.[9]

Figure 2: Key reaction pathways of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Data is available from various techniques, including NMR, IR, and mass spectrometry.[1]

Table 3: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Region / Signals |

|---|---|---|

| ¹H NMR | Allyl Protons | Multiplets corresponding to -O-CH₂-, -CH=, and =CH₂ groups. |

| ¹³C NMR | Allyl Carbons | Signals for the three distinct carbon environments in the allyl group. |

| ³¹P NMR | Phosphorus Nucleus | A characteristic single peak in the phosphite region (approx. +130 to +140 ppm). |

| IR Spectroscopy | Functional Groups | P-O-C stretching, C=C stretching (alkene), =C-H stretching and bending. |

| Mass Spectrometry | Molecular Ion | Peak at m/z = 202.19 corresponding to [M]⁺. |

Experimental Protocols

The following are generalized or cited protocols relevant to the synthesis, reaction, and analysis of this compound.

Protocol 6.1: Synthesis of this compound (General Method)

This protocol is a generalized procedure based on the common synthesis of trialkyl phosphites from phosphorus trichloride.[8][10][11]

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dry allyl alcohol (3.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (3.0 eq) are dissolved in an anhydrous, inert solvent (e.g., diethyl ether or toluene).

-

Reaction: The solution is cooled in an ice bath. Phosphorus trichloride (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise from the funnel with vigorous stirring. The temperature should be maintained below 10 °C.

-

Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate (amine hydrochloride salt) is removed by filtration under inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 6.2: Oxidation to Triallyl Phosphate[7]

This protocol is based on a documented procedure for the oxidation of this compound.

-

Preparation: An aqueous solution is prepared containing sodium carbonate (0.5 g) and sodium bicarbonate (0.25 g) in 10 mL of water. To this, a solution of potassium dichromate (1.0 g) in 50 mL of water is added.

-

Reaction: 60 mL of this compound is added to the aqueous mixture. The resulting two-phase system is stirred vigorously at 25-30 °C while oxygen gas is passed through it for eight hours.

-

Isolation: After the reaction period, stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is removed.

-

Product: The remaining organic layer consists of substantially pure Triallyl phosphate, obtained in high yield.

Figure 3: General workflow for spectroscopic analysis of this compound.

Safety and Handling

This compound is classified as a toxic substance and requires careful handling.[2][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Due to its sensitivity, storage under an inert atmosphere (nitrogen or argon) is recommended.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[12] Evacuate personnel to a safe area and ensure adequate ventilation.[12]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14] Firefighters should wear self-contained breathing apparatus.[12]

References

- 1. This compound | C9H15O3P | CID 66893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 102-84-1 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 102-84-1 [chemicalbook.com]

- 6. This compound 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 9. 17O NMR investigation of phosphite hydrolysis mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

Navigating the Solubility of Triallyl Phosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl phosphite, a versatile organophosphorus compound, sees application in various chemical syntheses. Understanding its solubility in organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound, addresses the notable absence of quantitative data in publicly accessible literature, and furnishes a general experimental protocol for determining liquid solubility. A conceptual diagram illustrating the factors that influence the solubility of organophosphorus compounds is also presented to guide solvent selection.

Solubility Profile of this compound: A Qualitative Overview

An extensive review of available literature and safety data sheets reveals a consensus that this compound is generally considered to be soluble in organic solvents.[1] However, this information is qualitative and lacks specific, quantitative data. Several sources also describe the compound as "not miscible or difficult to mix," which may seem contradictory but likely points to its behavior with a broader range of liquids, potentially including both aqueous and some organic systems, or indicates the need for specific conditions to achieve miscibility.[2][3][4]

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Reported Solubility/Miscibility |

| Organic Solvents | Generally described as "soluble"[1] |

| General | Described as "Not miscible or difficult to mix"[2][3][4] |

| Water | Limited solubility[1] |

Experimental Protocol for Determining Solubility of a Liquid in an Organic Solvent

In the absence of specific published methods for this compound, a standard laboratory protocol can be employed to determine its solubility in a solvent of interest. The following is a general procedure that can be adapted as needed.

Objective: To determine the solubility of a liquid solute (this compound) in a given organic solvent at a specific temperature.

Materials:

-

Liquid solute (this compound)

-

Selected organic solvent(s)

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed vials. The presence of a distinct second phase of the solute confirms that the solution is saturated.

-

Equilibrate the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation should be maintained.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature until the undissolved solute has settled.

-

Carefully extract a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the extracted aliquot with a known volume of the pure solvent to a concentration suitable for the analytical method being used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical instrument. Gas chromatography (GC) is often suitable for volatile organic compounds.

-

Construct a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent and analyzing them under the same conditions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conceptual Framework for Solubility of Organophosphorus Compounds

The solubility of an organophosphorus compound like this compound is governed by the principle of "like dissolves like." The overall polarity of the molecule, which is a balance between its nonpolar and polar components, dictates its compatibility with different solvents.

The this compound molecule contains a central phosphorus atom bonded to three oxygen atoms, which in turn are bonded to allyl groups. The P-O bonds introduce polarity, while the allyl groups (hydrocarbon chains) are nonpolar.

Diagram of Factors Influencing Organophosphorus Compound Solubility

References

Triallyl Phosphite: A Technical Health and Safety Guide for Laboratory Professionals

This guide provides comprehensive health and safety information for the handling and use of triallyl phosphite in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, strong odor.[1] It is utilized as a chemical intermediate, a plasticizer, and in the synthesis of other organophosphorus compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅O₃P | [1][2][3] |

| Molecular Weight | 202.19 g/mol | [2][3][4] |

| CAS Number | 102-84-1 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 84°C @ 12 mmHg | [3][4] |

| Density | 0.9983 g/cm³ | [3][4] |

| Flash Point | 84°C @ 12 mmHg | [3][4] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [1][4][6] |

| Sensitivity | Air and moisture sensitive | [4][5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 ratings.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| [2][7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| [2][7][8] |

Note: Some sources may also list skin, eye, and respiratory irritation.[1][9]

Table 3: NFPA 704 Diamond

| Category | Rating | Description | Reference(s) |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. | [9][10] |

| Flammability (Red) | 1 | Must be preheated before ignition can occur. | [10] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | [9][10] |

| Special (White) | - | No special hazards indicated. |

Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Wear suitable protective clothing, including gloves and eye/face protection.[9][11]

-

Avoid the formation of dust and aerosols.[9]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[9][12]

-

Ground all equipment when handling the product.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Keep away from sources of ignition, heat, sparks, and open flames.[11][12]

-

Store away from incompatible materials such as oxidizing agents and strong bases.[11][13]

-

Given its sensitivity, storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[7][11] Long-sleeved clothing is recommended.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7][14] In normal use conditions with adequate ventilation, respiratory protection may not be required.[8]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[15]

Table 4: First Aid Procedures

| Exposure Route | Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [7][15] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. | [7][15] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. | [7][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [7][9][15] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9] Water spray or fog can also be used.[12]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including toxic phosphorus oxides.[8][16] Containers may explode when heated.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8] Remove all sources of ignition.[9][12] Avoid breathing vapors, mist, or gas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7][9] Do not let the chemical enter drains, as it may create a fire or explosion hazard.[9][12]

-

Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[8][12][14] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[9][12]

Toxicological and Ecological Information

Toxicology: Detailed toxicological studies on this compound are not widely available in public safety documents. It is classified as toxic if swallowed and harmful in contact with skin.[2][7][8] Symptoms of exposure may include irritation to the skin, eyes, and respiratory system.[1]

Ecology: There is limited data available on the ecological effects of this compound.[7][8] It should not be released into the environment, and discharge into drains must be avoided.[7][9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[8][11] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][9] Do not contaminate water, foodstuffs, or soil.[7] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[7][9] Always follow local, state, and federal regulations for waste disposal.[8][11]

Experimental Protocols

Detailed experimental protocols for toxicological or other research studies involving this compound are not provided in standard safety data sheets. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety measures outlined in this guide. Standard methodologies for assessing acute toxicity (e.g., OECD Guidelines for the Testing of Chemicals) would be relevant for any in-depth toxicological investigation.

Visualizations

Diagram 1: Workflow for Handling a this compound Spill

References

- 1. CAS 102-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H15O3P | CID 66893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 102-84-1,Allyl phosphite | lookchem [lookchem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | Allyl phosphite | C9H15O3P - Ereztech [ereztech.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. TRIALKYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. Fire fighting measures of Triethyl phosphite_Industry Information_News_Liaoning Taopu Weinong Chemical Co., Ltd. [lndopp.com]

Methodological & Application

Application Notes and Protocols for Triallyl Phosphite as a Flame Retardant Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite (C9H15O3P) is an organophosphorus compound that holds potential as a halogen-free flame retardant additive for polymeric materials.[1] Organophosphorus flame retardants are gaining significant attention as alternatives to halogenated systems due to environmental and health concerns associated with the latter.[2][3] These compounds can act as flame retardants through various mechanisms in both the gas and condensed phases, making them versatile for different polymer systems.[2][3] this compound, a triester of phosphorous acid, can also serve as a stabilizer and antioxidant in polymers, particularly in polyvinyl chloride (PVC).

Mechanism of Action

The flame retardant action of phosphorus-based compounds is multifaceted, involving processes in both the solid (condensed) and gas phases during combustion.[2][3]

Condensed Phase Action:

Upon heating, phosphorus compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. It also impedes the diffusion of oxygen to the polymer surface, further inhibiting combustion.

Gas Phase Action:

During combustion, phosphorus-containing compounds can be released into the gas phase. These compounds can act as radical scavengers, interrupting the exothermic chain reactions of combustion. They are believed to terminate the highly reactive H• and OH• radicals, which are crucial for flame propagation. This "flame poisoning" effect reduces the heat generated by the flame and can lead to its extinguishment.

The proposed general mechanism for phosphorus-based flame retardants is illustrated below:

Applications

This compound can be investigated as a flame retardant additive in a variety of polymers, including:

-

Polyvinyl Chloride (PVC): Where it can also function as a co-stabilizer.

-

Polyolefins: Such as polyethylene (PE) and polypropylene (PP).

-

Unsaturated Polyester Resins (UPR): As a reactive flame retardant due to its allyl groups.

-

Cellulosic Materials: Such as cotton, where phosphorus compounds have been shown to be effective.

Experimental Protocols

Protocol for Incorporation of this compound into a Polymer Matrix

This protocol describes a general method for incorporating liquid this compound into a polymer using a two-roll mill. The parameters should be optimized for the specific polymer and equipment used.

Materials and Equipment:

-

Polymer resin (e.g., PVC, PE)

-

This compound

-

Two-roll mill with heating capabilities

-

Compression molder

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Preparation:

-

Pre-heat the two-roll mill to the appropriate processing temperature for the selected polymer (e.g., 160-180 °C for PVC, 140-160 °C for LDPE).

-

Ensure the fume hood or ventilation system is active.

-

Weigh the required amounts of polymer resin and this compound for the desired loading concentration (e.g., 5, 10, 15 wt%).

-

-

Mastication:

-

Add the polymer resin to the pre-heated two-roll mill.

-

Allow the polymer to melt and form a continuous sheet around the rolls. This process is known as mastication.

-

-

Incorporation of Additive:

-

Once a homogenous molten sheet is formed, slowly and carefully add the pre-weighed this compound to the nip of the rolls.

-

The liquid will be incorporated into the molten polymer.

-

-

Mixing:

-

Continuously cut and fold the polymer sheet on the mill to ensure uniform distribution of the this compound.

-

Continue mixing for a predetermined time (e.g., 5-10 minutes) until the blend appears homogeneous.

-

-

Sheet Formation:

-

Once mixing is complete, remove the polymer blend from the mill as a sheet.

-

-

Specimen Preparation:

-

Cut the cooled polymer sheet into smaller pieces.

-

Place the pieces into a mold and pre-heat in a compression molder.

-

Apply pressure according to the polymer specifications to form sheets of the desired thickness for flame retardancy testing.

-

Allow the molded sheets to cool to room temperature before cutting into test specimens of the required dimensions for LOI and UL-94 tests.

-

Protocol for Flame Retardancy Testing

The flame retardancy of the prepared polymer specimens should be evaluated using standard test methods such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

4.2.1. Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material.[4][5] A higher LOI value indicates better flame retardancy.[4][5]

Equipment:

-

LOI apparatus

-

Flow meters for oxygen and nitrogen

-

Specimen holder

-

Ignition source (propane torch)

Procedure:

-

Specimen Preparation: Cut the polymer samples into the specified dimensions as per ASTM D2863.

-

Apparatus Setup:

-

Place the specimen vertically in the holder inside the glass chimney of the LOI apparatus.

-

Set an initial oxygen concentration (e.g., 21%).

-

Adjust the gas flow rates to the specified velocity.

-

-

Ignition:

-

Apply the flame from the ignition source to the top of the specimen until it ignites.

-

Remove the ignition source.

-

-

Observation:

-

Observe the combustion behavior of the specimen.

-

If the flame self-extinguishes, increase the oxygen concentration and repeat the test.

-

If the specimen burns for longer than the specified time or consumes more than the specified length, decrease the oxygen concentration and repeat the test with a new specimen.

-

-

Determination of LOI:

-

Continue this iterative process until the minimum oxygen concentration that just supports combustion is determined. This value is the Limiting Oxygen Index.

-

4.2.2. UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials.[4]

Equipment:

-

UL-94 test chamber

-

Specimen holder

-

Burner (Tirrill or Bunsen)

-

Methane gas supply

-

Timer

-

Cotton patch

Procedure:

-

Specimen Preparation: Cut the polymer samples into the specified dimensions as per the UL-94 standard.

-

Apparatus Setup:

-

Mount a specimen vertically in the holder within the test chamber.

-

Place a dry cotton patch below the specimen.

-

-

Flame Application:

-

Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time (t1).

-

-

Second Flame Application:

-

Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.

-

Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

-

-

Observation:

-

Note if any flaming drips ignite the cotton patch below.

-

-

Classification:

-

Test a set of five specimens.

-

Based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, classify the material as V-0, V-1, or V-2 according to the criteria in the UL-94 standard.

-

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from flame retardancy testing of polymers with varying concentrations of this compound.

Table 1: Limiting Oxygen Index (LOI) Data

| Sample ID | Polymer Matrix | This compound (wt%) | LOI (%) |

| Control | PVC | 0 | |

| PVC-TAP-5 | PVC | 5 | |

| PVC-TAP-10 | PVC | 10 | |

| PVC-TAP-15 | PVC | 15 | |

| Control | LDPE | 0 | |

| LDPE-TAP-5 | LDPE | 5 | |

| LDPE-TAP-10 | LDPE | 10 | |

| LDPE-TAP-15 | LDPE | 15 |

Table 2: UL-94 Vertical Burn Test Results

| Sample ID | Afterflame t1 (s) | Afterflame t2 (s) | Afterglow t3 (s) | Dripping Ignites Cotton | UL-94 Rating |

| Control (PVC) | |||||

| PVC-TAP-5 | |||||

| PVC-TAP-10 | |||||

| PVC-TAP-15 | |||||

| Control (LDPE) | |||||

| LDPE-TAP-5 | |||||

| LDPE-TAP-10 | |||||

| LDPE-TAP-15 |

Experimental Workflow Visualization

The logical flow of the experimental process for evaluating this compound as a flame retardant is depicted below.

Safety Precautions

This compound should be handled with appropriate safety measures. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry place away from sources of ignition.

References

- 1. This compound | C9H15O3P | CID 66893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]

- 5. specialchem.com [specialchem.com]

Triallyl Phosphite in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite is a versatile trivalent phosphorus compound that serves as a valuable reagent and intermediate in a variety of organic synthesis protocols. Its three allyl groups offer unique reactivity and the potential for subsequent functionalization, making it a useful tool for the introduction of phosphorus moieties into organic molecules. The allyl groups can be readily removed under mild conditions, typically using palladium catalysis, which adds to the synthetic utility of this reagent. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including phosphorylation, the Michaelis-Arbuzov reaction, phosphoramidate synthesis, and three-component coupling reactions.

Phosphorylation of Alcohols, Phenols, and Nucleosides

This compound is an effective reagent for the direct phosphorylation of a wide range of hydroxyl-containing compounds, including primary and secondary alcohols, phenols, saccharides, and nucleosides.[1][2][3] The reaction proceeds via an in situ generated diallyl phosphoriodidate intermediate, which then reacts with the hydroxyl group to afford the corresponding diallyl-protected phosphate esters in good to high yields.[3] This method is particularly advantageous due to its mild reaction conditions and selectivity for primary alcohols.[1]

Quantitative Data for Phosphorylation of Various Alcohols with this compound

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Diallyl benzyl phosphate | 1 | 95 |

| 2 | 4-Methoxybenzyl alcohol | Diallyl (4-methoxybenzyl) phosphate | 1 | 92 |

| 3 | Cinnamyl alcohol | Diallyl cinnamyl phosphate | 1 | 85 |

| 4 | Geraniol | Diallyl geranyl phosphate | 1.5 | 80 |

| 5 | 1-Octanol | Diallyl octyl phosphate | 1.5 | 88 |

| 6 | Cyclohexanol | Diallyl cyclohexyl phosphate | 2 | 75 |

| 7 | N-Boc-L-serine methyl ester | Diallyl (N-Boc-L-serine methyl ester) phosphate | 2 | 82 |

| 8 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Diallyl (1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl) phosphate | 2 | 78 |

Experimental Protocol: Phosphorylation of Benzyl Alcohol

Materials:

-

This compound (2.2 equiv.)

-

Iodine (2.0 equiv.)

-

Benzyl alcohol (1.0 equiv.)

-

Pyridine (2.0 equiv.)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzyl alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (2.2 equiv.).

-

Add a solution of iodine (2.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir until the color of iodine disappears.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford diallyl benzyl phosphate.

Reaction Workflow: Phosphorylation using this compound

References

Application Notes and Protocols for Triallyl Phosphite as a Crosslinking Agent for Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triallyl phosphite as a crosslinking agent for various polymers. While direct, detailed experimental data for this compound is limited in publicly available literature, this document compiles the known information and draws parallels from analogous allyl-containing crosslinking agents to provide a thorough guide.

Introduction

This compound ((C₃H₅O)₃P) is an organophosphorus compound that can act as a trifunctional crosslinking agent for polymers. Its three allyl groups are capable of participating in free-radical polymerization, forming a three-dimensional network structure that enhances the mechanical, thermal, and chemical properties of the host polymer.[1] this compound is particularly useful in applications requiring improved heat resistance, solvent resistance, and dimensional stability. It is employed as a radical precursor, indicating its utility in initiating or participating in polymerization and crosslinking reactions.[1]

Key Features of this compound:

-

Trifunctionality: Possesses three reactive allyl groups for efficient crosslinking.

-

Radical Reactivity: The allyl groups can react with polymer radicals to form stable crosslinks.

-

Versatility: Potentially applicable to a range of polymers that can be crosslinked via free-radical mechanisms, including polyethylene (PE), polyvinyl chloride (PVC), and polymethyl methacrylate (PMMA).

Mechanism of Crosslinking

The crosslinking of polymers using this compound typically proceeds via a free-radical mechanism. This process can be initiated by thermal decomposition of a peroxide initiator, or by UV radiation in the presence of a photoinitiator.

The general steps are:

-

Initiation: A free radical initiator (e.g., dicumyl peroxide, benzophenone) is decomposed by heat or UV light to generate primary radicals.

-

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.

-

Crosslinking Reaction: The polymer macroradicals can react in two ways:

-

Direct Coupling: Two polymer macroradicals combine to form a crosslink.

-

Reaction with this compound: A polymer macroradical adds to one of the allyl groups of this compound. This creates a new radical on the this compound molecule, which can then react with another polymer chain or another this compound molecule, leading to a crosslinked network.

-

The presence of a polyfunctional monomer like this compound can accelerate the rate of crosslinking and lead to a higher crosslink density compared to using an initiator alone.[2]

Diagram: Proposed Crosslinking Mechanism of Polyethylene with this compound

Caption: Free-radical crosslinking of a polymer using this compound.

Applications in Different Polymers

3.1. Polyethylene (PE)

Crosslinking of polyethylene is a common method to improve its thermomechanical properties, making it suitable for applications like hot-water pipes, cable insulation, and foams. While studies often focus on triallyl cyanurate (TAC), the principles can be extended to this compound. The addition of an allyl-based crosslinking agent can significantly increase the gel content and melt modulus of PE.[2][3]

3.2. Polyvinyl Chloride (PVC)

Plasticized PVC can suffer from plasticizer migration and poor high-temperature performance. Crosslinking can mitigate these issues.[4] Organophosphites are known to be used in PVC formulations, often as stabilizers.[5] The use of this compound can introduce crosslinks, thereby improving the mechanical properties and thermal stability of PVC.

3.3. Polymethyl Methacrylate (PMMA)

Crosslinking PMMA can enhance its thermal stability and mechanical strength.[6] While linear PMMA degrades primarily through depolymerization, a crosslinked structure can promote char formation upon burning, improving its fire retardancy.[7] The incorporation of a crosslinking agent like this compound can increase the glass transition temperature (Tg) and the thermal decomposition temperature of PMMA.[8]

Quantitative Data

Due to the limited specific data for this compound, the following tables present typical effects of allyl-based crosslinking agents on polymer properties, which can be expected to be similar for this compound.

Table 1: Effect of an Allyl Crosslinking Agent on the Properties of Low-Density Polyethylene (LDPE)

| Property | Uncrosslinked LDPE | LDPE with Peroxide | LDPE with Peroxide + Allyl Crosslinker |

| Gel Content (%) | 0 | 60-70 | > 80 |

| Tensile Strength (MPa) | 10-15 | 15-20 | 20-25 |

| Elongation at Break (%) | 500-600 | 300-400 | 200-300 |

| Hot Set Elongation (%) | Fails | 80-100 | < 50 |

Data is illustrative and based on general findings for peroxide crosslinking with polyfunctional monomers.[2][3]

Table 2: Influence of Crosslinking on Thermal Properties of PMMA

| Property | Linear PMMA | Crosslinked PMMA |

| Glass Transition Temperature (Tg) (°C) | ~105 | > 120 |

| 5% Weight Loss Temperature (TGA) (°C) | ~250-300 | > 300 |

| Char Yield at 600°C (%) | < 1 | 5-15 |

Data is illustrative and based on general findings for crosslinked PMMA.[7][8]

Experimental Protocols

The following are generalized protocols for the crosslinking of polymers using this compound. The exact conditions, such as temperature, time, and concentrations, should be optimized for the specific polymer and desired properties.

5.1. Protocol for Peroxide Crosslinking of Polyethylene

Materials:

-

Low-Density Polyethylene (LDPE) resin

-

Dicumyl peroxide (DCP) initiator

-

This compound (TAP)

-

Two-roll mill or internal mixer

-

Compression molding press

-

Soxhlet extraction apparatus

-

Xylene

Procedure:

-

Compounding:

-

Pre-heat the two-roll mill or internal mixer to 120-130°C.

-

Add the LDPE resin and allow it to melt and form a homogenous sheet.

-

Add the desired amount of DCP (e.g., 0.5-2.0 phr) and TAP (e.g., 0.5-3.0 phr) to the molten polymer.

-

Mix thoroughly for 5-10 minutes until the additives are uniformly dispersed.

-

-

Molding and Curing:

-

Take the compounded material and place it in a mold.

-

Pre-heat the compression press to 170-180°C.

-

Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to flow and fill the mold.

-

Increase the pressure to 10-15 MPa and hold for the curing time (typically 10-20 minutes, depending on the half-life of the peroxide and sample thickness).

-

Cool the mold under pressure to below 100°C before removing the crosslinked sample.

-

-

Characterization (Gel Content):

-

Weigh a sample of the crosslinked polyethylene (W_initial).

-

Place the sample in a wire mesh cage and perform Soxhlet extraction with boiling xylene for 24 hours to remove the soluble fraction.

-

Dry the remaining insoluble gel in a vacuum oven at 80°C to a constant weight (W_final).

-

Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100.

-

Diagram: Experimental Workflow for PE Crosslinking

Caption: Workflow for peroxide crosslinking of polyethylene with this compound.

5.2. Protocol for UV Crosslinking of a PMMA Formulation

Materials:

-

Polymethyl methacrylate (PMMA)

-

A suitable solvent (e.g., dichloromethane or toluene)

-

Photoinitiator (e.g., Benzophenone, BP)

-

This compound (TAP)

-

UV curing system (e.g., medium-pressure mercury lamp)

-

Spin coater or film applicator

Procedure:

-

Solution Preparation:

-

Dissolve PMMA in the chosen solvent to form a solution of a specific concentration (e.g., 10-20 wt%).

-

Add the photoinitiator (e.g., 1-3 wt% relative to PMMA) and this compound (e.g., 2-10 wt% relative to PMMA) to the solution.

-

Stir the mixture until all components are fully dissolved.

-

-

Film Casting:

-

Cast a thin film of the solution onto a suitable substrate (e.g., glass slide) using a spin coater or a film applicator.

-

Dry the film in an oven at a temperature below the boiling point of the solvent to remove the solvent completely.

-

-

UV Curing:

-

Place the film under the UV lamp.

-

Expose the film to UV radiation for a predetermined time (e.g., 1-10 minutes). The optimal exposure time will depend on the lamp intensity, initiator concentration, and film thickness.

-

-

Characterization:

Safety Considerations

-

This compound is toxic if swallowed and harmful in contact with skin.[1]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.

Conclusion

This compound is a promising crosslinking agent for enhancing the properties of various polymers through a free-radical mechanism. While specific quantitative data and standardized protocols are not widely published, the information provided in these application notes, based on its chemical nature and analogies to similar crosslinking agents, offers a solid foundation for researchers and scientists to explore its potential in their applications. Experimental optimization is crucial to achieve the desired degree of crosslinking and final material properties.

References

- 1. This compound 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Crosslinking of polyolefin foams: I. Effect of triallyl cyanurate on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Crosslinked poly(methyl methacrylate) with perfluorocyclobutyl aryl ether moiety as crosslinking unit: thermally stable polymer with high glass transition temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Triallyl Phosphite as a Stabilizer in Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction